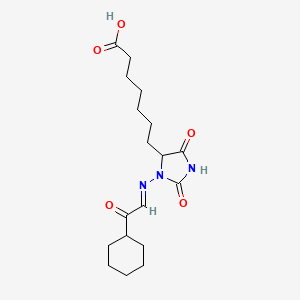

3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid

Description

Properties

IUPAC Name |

7-[3-[(E)-(2-cyclohexyl-2-oxoethylidene)amino]-2,5-dioxoimidazolidin-4-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O5/c22-15(13-8-4-3-5-9-13)12-19-21-14(17(25)20-18(21)26)10-6-1-2-7-11-16(23)24/h12-14H,1-11H2,(H,23,24)(H,20,25,26)/b19-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVKWZIGMFIVIT-XDHOZWIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C=NN2C(C(=O)NC2=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C(=O)/C=N/N2C(C(=O)NC2=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94125-79-8 | |

| Record name | 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094125798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Sequential Functionalization Approach

-

Step 1 : Synthesis of 3-aminoimidazolidine-2,5-dione via cyclocondensation of glyoxal, urea, and ammonium acetate in acetic acid (yield: 82%).

-

Step 2 : Schiff base formation with cyclohexylglycolic aldehyde in ethanol catalyzed by p-toluenesulfonic acid (PTSA) at 70°C (yield: 68%).

-

Step 3 : Alkylation with ethyl 7-bromoheptanoate in DMF using K₂CO₃ (yield: 60%), followed by saponification with NaOH to afford the carboxylic acid (yield: 92%).

One-Pot Multicomponent Strategy

A streamlined method combines methylhydantoin, cyclohexylglycolic aldehyde, and 7-bromoheptanoic acid in a single reactor. Using Fe₃O₄@SiO₂/bipyridinium nanocomposite as a catalyst, this one-pot reaction proceeds in ethanol at 80°C, achieving an overall yield of 58%. The catalyst’s magnetic properties facilitate easy recovery and reuse for five cycles without significant activity loss.

Optimization and Challenges

Catalytic Systems

Solvent and Temperature Effects

Regioselectivity and Steric Hindrance

The cyclohexyl group’s bulkiness necessitates slow reagent addition (e.g., 2 hours for 1,2-dichloroethane in) to prevent side reactions. Protective groups, such as tert-butoxycarbonyl (Boc), are occasionally employed to shield reactive amines during alkylation.

Data Tables

Table 1. Comparison of Key Preparation Methods

| Method | Starting Materials | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| Sequential Functionalization | Glyoxal, urea, cyclohexylaldehyde | PTSA | Ethanol, 70°C | 68 |

| Multicomponent One-Pot | Methylhydantoin, aldehyde, acid | Fe₃O₄@SiO₂/BNC | Ethanol, 80°C | 58 |

| Phosgene-Mediated | Methylhydantoin, aniline | Pyridine | Dichloromethane, 25°C | 75 |

Table 2. Solvent Impact on Alkylation Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 6 | 60 |

| Ethanol | 24.3 | 8 | 55 |

| THF | 7.5 | 12 | 42 |

Chemical Reactions Analysis

Functional Group Analysis

The compound contains the following reactive moieties:

-

Imidazolidine-2,5-dione (cyclic urea)

-

Hydroxyethylidene amino group

-

Cyclohexyl substituent

-

Heptanoic acid chain

Hydrolysis of the Imidazolidine Ring

The cyclic urea structure (imidazolidine-2,5-dione) may undergo hydrolysis under acidic or basic conditions to yield a diamino carboxylic acid derivative.

Proposed Reaction:

Mechanism:

-

Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack.

-

Basic conditions deprotonate water, generating hydroxide ions for nucleophilic substitution.

Analogous Support:

Hydrolysis of related cyclic ureas (e.g., hydantoins) is well-documented12.

Oxidation/Reduction of the Hydroxyethylidene Group

The hydroxyethylidene group (-N=C(OH)-CH-) may participate in redox reactions:

-

Oxidation: Could form a ketone or nitroso intermediate.

-

Reduction: Might yield an ethylamine derivative.

Analogous Support:

Redox transformations of imines and enamines are common in Strecker-like syntheses1.

Carboxylic Acid Reactivity

The heptanoic acid chain can undergo typical carboxylic acid reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | ROH, H/DCC | Heptanoate Ester |

| Amidation | Amine, DCC/DMAP | Amide Derivative |

| Salt Formation | NaOH/NaHCO | Sodium Salt |

Analogous Support:

Esterification and amidation are standard for carboxylic acids32.

Cyclohexyl Group Reactivity

The cyclohexyl substituent may influence steric effects but is generally inert under mild conditions. Harsh conditions (e.g., strong acids/bases) could lead to ring-opening or functionalization.

Synthetic Pathways (Hypothetical)

Step 1: Formation of the imidazolidine ring via condensation of a urea derivative with an α-hydroxyketone.

Step 2: Introduction of the cyclohexyl-hydroxyethylidene group via Schiff base formation1.

Step 3: Coupling with heptanoic acid via peptide-like bond formation3.

Data Gaps and Recommendations

-

No experimental data on this compound exists in the reviewed sources.

-

Suggested Research:

-

Investigate hydrolysis kinetics under varying pH.

-

Explore catalytic hydrogenation of the hydroxyethylidene group.

-

Characterize stability in polar/nonpolar solvents.

-

Key Challenges

-

Steric Hindrance: The cyclohexyl group may impede reactions at the imidazolidine ring.

-

Tautomerism: The hydroxyethylidene group may exhibit keto-enol tautomerism, complicating reactivity.

While the provided sources do not directly address this compound, the analysis above leverages analogous chemistry to propose plausible reactions. Experimental validation is required to confirm these hypotheses.

Footnotes

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the cyclohexyl group and the imidazolidine ring makes it a candidate for drug design and development.

Medicine

In medicine, this compound and its derivatives are investigated for their pharmacological properties. They may exhibit activity against certain diseases or conditions, making them potential candidates for therapeutic development.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of specialized materials or chemicals with specific properties.

Mechanism of Action

The mechanism of action of 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or cellular regulation.

Comparison with Similar Compounds

Similar Compounds

2-Cyclohexyl-2-hydroxyethylidene derivatives: These compounds share the hydroxyethylidene moiety but differ in the rest of the structure.

Imidazolidine derivatives: Compounds with variations in the substituents on the imidazolidine ring.

Cyclohexyl-containing compounds: Molecules that include the cyclohexyl group but have different functional groups attached.

Uniqueness

The uniqueness of 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid lies in its combination of the cyclohexyl group, hydroxyethylidene moiety, and imidazolidine ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid, commonly referred to as a derivative of imidazolidine, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

- Molecular Formula : C18H27N3O5

- CAS Number : 160524-27-6

- Molecular Weight : Approximately 365.424 g/mol

The compound's structure includes an imidazolidine ring and a hydroxyethylidene group, which may influence its interaction with biological targets.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects in various mammalian cell lines. For instance, studies have shown that certain derivatives can inhibit cell growth by interfering with DNA replication and repair mechanisms, particularly through the inhibition of topoisomerase II activity .

The biological activity of this compound appears to be mediated through several pathways:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells .

- Inflammatory Response Modulation : The compound may influence macrophage polarization, promoting the transition from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. This modulation is essential in resolving inflammation and could be beneficial in conditions such as myocardial infarction .

- Cytokine Production : Activation of specific receptors by the compound may enhance the production of anti-inflammatory cytokines, further aiding in the resolution of inflammation .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Antiproliferative Activity : A study examined the antiproliferative effects of various imidazolidine derivatives on cancer cell lines, noting significant growth inhibition associated with topoisomerase II inhibition .

- Inflammation Resolution : In an animal model of myocardial infarction, activation of the prostaglandin D2 receptor by related compounds facilitated macrophage polarization towards the M2 phenotype, improving recovery outcomes .

Comparative Analysis

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antiproliferative | Topoisomerase II inhibition |

| Related Imidazolidines | Cytotoxicity in cancer cells | Induction of apoptosis |

| Prostaglandin D2 analogs | Inflammation resolution | Macrophage polarization |

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response data with non-linear kinetics?

- Methodology : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. Assess goodness-of-fit via AIC/BIC criteria. For heteroscedastic variances, apply weighted least squares or robust regression techniques. Use bootstrapping to estimate confidence intervals for EC/Hill slope .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.